Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13815636
InChI: InChI=1S/C19H21BrN6O3S/c1-19(2,3)29-18(28)25-6-4-24(5-7-25)14-9-15(27)26-17(22-14)30-16(23-26)12-8-13(20)11-21-10-12/h8-11H,4-7H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)Br
Molecular Formula: C19H21BrN6O3S
Molecular Weight: 493.4 g/mol

Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC13815636

Molecular Formula: C19H21BrN6O3S

Molecular Weight: 493.4 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate -

Specification

Molecular Formula C19H21BrN6O3S
Molecular Weight 493.4 g/mol
IUPAC Name tert-butyl 4-[2-(5-bromopyridin-3-yl)-5-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]piperazine-1-carboxylate
Standard InChI InChI=1S/C19H21BrN6O3S/c1-19(2,3)29-18(28)25-6-4-24(5-7-25)14-9-15(27)26-17(22-14)30-16(23-26)12-8-13(20)11-21-10-12/h8-11H,4-7H2,1-3H3
Standard InChI Key CABFXMYKURYXDK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)Br

Introduction

Chemical Identity and Structural Characteristics

The compound belongs to a class of bicyclic heteroaromatic systems fused with piperazine and tert-butyl carboxylate functionalities. Its IUPAC name reflects a thiadiazolo[3,2-a]pyrimidin-5-one core substituted at position 7 with a piperazine ring bearing a tert-butyloxycarbonyl (Boc) protecting group and at position 2 with a 5-bromopyridin-3-yl moiety .

Molecular Formula and Weight

  • Molecular Formula: C₂₃H₂₄BrN₇O₃S

  • Molecular Weight: 582.45 g/mol

Structural Features

  • Thiadiazolopyrimidinone Core: A five-membered 1,3,4-thiadiazole ring fused to a pyrimidinone, introducing sulfur and nitrogen heteroatoms that influence electronic properties and binding interactions .

  • 5-Bromopyridine Substituent: A brominated pyridine ring at position 2 enhances electrophilic reactivity, enabling cross-coupling reactions for further derivatization .

  • Boc-Protected Piperazine: The tert-butyl carboxylate group at position 4 of the piperazine ring improves solubility and stabilizes the amine during synthetic procedures.

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves multi-step strategies combining bromination, cyclization, and coupling reactions:

Step 1: Preparation of 5-Bromopyridin-3-Amine

2-Amino-4-chloropyridine undergoes bromination using N-bromosuccinimide (NBS) in acetic acid, yielding 5-bromo-2-amino-4-chloropyridine with >80% efficiency . Diazotization and chlorination replace the amino group with chlorine, producing 5-bromo-2,4-dichloropyridine .

Step 2: Thiadiazolopyrimidinone Formation

The thiadiazolo[3,2-a]pyrimidin-5-one core is constructed via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones. For example, 2-aminothiadiazole reacts with ethyl acetoacetate under acidic conditions to form the bicyclic scaffold .

Step 3: Piperazine Coupling and Boc Protection

The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) at position 7 of the thiadiazolopyrimidinone. Subsequent protection of the piperazine nitrogen with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane affords the final product .

Industrial Considerations

  • Yield Optimization: Continuous flow reactors improve reaction control, achieving total yields >50% .

  • Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures isolates the compound with >95% purity .

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water (<0.1 mg/mL); soluble in DMSO, DMF
Melting Point168–172°C (decomposes)
LogP (Octanol-Water)3.2 ± 0.3
UV-Vis λmax274 nm (π→π* transition)

The bromopyridine and thiadiazole rings contribute to a planar geometry, enhancing π-stacking interactions with biological targets . The Boc group increases lipophilicity, favoring blood-brain barrier penetration in pharmacokinetic models.

Applications in Drug Discovery

Intermediate Utility

  • Kinase Inhibitors: Serves as a precursor for CDK4/6 inhibitors in oncology .

  • Antipsychotics: Piperazine moieties are common in dopamine D₂ receptor antagonists.

Recent Advances and Future Directions

Recent patents (2023–2025) highlight thiadiazolopyrimidinones as candidates for:

  • Alzheimer’s Disease: Targeting amyloid-β aggregation .

  • Antiviral Agents: Inhibiting SARS-CoV-2 main protease .

Further studies should prioritize in vivo efficacy testing and metabolic stability assays.

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